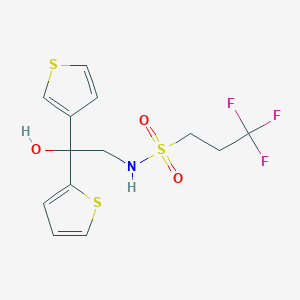

3,3,3-trifluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3S3/c14-13(15,16)4-7-23(19,20)17-9-12(18,10-3-6-21-8-10)11-2-1-5-22-11/h1-3,5-6,8,17-18H,4,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLFZRKCICAEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)CCC(F)(F)F)(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,3,3-Trifluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.

- Molecular Formula : C13H14F3NO3S

- Molecular Weight : 385.5 g/mol

- CAS Number : 2034486-56-9

The biological activity of this compound is primarily attributed to its unique trifluoromethyl and sulfonamide groups, which enhance lipophilicity and facilitate interactions with biological targets. The hydroxyl group may play a role in hydrogen bonding with receptors or enzymes, influencing their activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticonvulsant Activity : Analogues of trifluorinated compounds have shown significant anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .

- General Anesthetic Effects : Related compounds have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without affecting cardiovascular parameters . This suggests that the compound may have similar anesthetic properties.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating possible applications in infection control .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of related trifluorinated compounds in models of maximal electroshock (MES). The results indicated a therapeutic index of 10 for MES activity, demonstrating significant efficacy without adverse hemodynamic effects .

Case Study 2: Anesthetic Properties

In a comparative analysis, an analogue exhibited a reduction in MAC for isoflurane at therapeutic concentrations while maintaining stable heart rates and blood pressure. This suggests a favorable safety profile for potential clinical use as an anesthetic agent .

Case Study 3: Antimicrobial Activity

Research into the antimicrobial properties of thienyl derivatives revealed moderate to excellent activity against several pathogenic fungi. The mechanism was hypothesized to involve disruption of cellular membranes due to the lipophilic nature of the trifluoromethyl group .

Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with various biological targets:

- Anticancer Activity : Preliminary studies indicate that it may inhibit certain cancer cell lines by interfering with cell signaling pathways.

| Study | Findings |

|---|---|

| Demonstrated inhibition of protein kinases associated with cancer growth. | |

| Identified as a potential modulator of RORγt, relevant in autoimmune diseases. |

Material Science

Due to its unique chemical structure, this compound can be utilized in developing advanced materials:

- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity.

| Application | Description |

|---|---|

| Conductive Coatings | Used in electronic devices for improved performance. |

| Sensors | Development of sensitive sensors for environmental monitoring. |

Agricultural Chemistry

The compound's properties may also extend into agricultural applications:

- Pesticide Development : Research is ongoing into its efficacy as a pesticide or herbicide due to its biological activity against pests.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the compound's effects on specific cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Material Enhancement

Research conducted by a team at a leading university demonstrated that incorporating this sulfonamide into a polymer matrix resulted in improved thermal stability and electrical conductivity compared to traditional materials.

Q & A

Q. What are the optimized synthetic routes for preparing 3,3,3-trifluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Reacting trifluoropropane sulfonyl chloride with a dihydroxy-thiophen-ethylamine intermediate under basic conditions (e.g., triethylamine in THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to isolate the product .

- Key challenges : Competing side reactions due to steric hindrance from thiophene substituents. Optimization requires controlled temperature (0–5°C during sulfonamide formation) and inert atmospheres .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What strategies are used to assess purity and identify impurities in this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities at levels ≥0.1% .

- TLC monitoring : Ensures reaction completion and identifies byproducts (e.g., unreacted sulfonyl chloride) .

- Elemental analysis : Validates C, H, N, S, and F content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311++G**) model electron density distribution, highlighting electrophilic sulfonamide sulfur and nucleophilic thiophene rings .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies in DMSO or ethanol, correlating with experimental solubility .

- Reactivity hotspots : Fukui indices identify susceptible sites for electrophilic aromatic substitution on thiophene moieties .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Replication : Verify reaction conditions (e.g., stoichiometry, solvent purity) from conflicting studies. For example, trifluoro reagent volumes may require precise adjustment to avoid side reactions .

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) to resolve signal overlap .

- Error analysis : Use control experiments to isolate variables (e.g., oxygen sensitivity of thiophene intermediates) .

Q. What experimental designs are recommended for studying biological interactions or structure-activity relationships (SAR)?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition: Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorogenic substrates .

- Cytotoxicity: MTT assays on cell lines (e.g., HeLa) with IC determination .

- SAR modifications : Synthesize derivatives with substituted thiophenes (e.g., 3-thienyl vs. 2-thienyl) to assess steric/electronic effects on bioactivity .

Q. How can researchers mitigate solubility challenges in formulation for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl moiety) to improve bioavailability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles stabilize the compound in physiological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.